molecular formula C16H14Br2N2O6 B12562980 5'-O-Benzoyl-2',5-dibromo-2'-deoxyuridine CAS No. 202002-13-9

5'-O-Benzoyl-2',5-dibromo-2'-deoxyuridine

Cat. No.: B12562980
CAS No.: 202002-13-9
M. Wt: 490.1 g/mol
InChI Key: LMIWARFCLUPCMT-HKUMRIAESA-N
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Description

5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine: is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside found in DNA. This compound is characterized by the presence of benzoyl and dibromo groups, which confer unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine typically involves multiple steps. One common method includes the bromination of 2’-deoxyuridine followed by benzoylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like carbon tetrachloride (CCl4). The benzoylation step can be carried out using benzoyl chloride in the presence of a base like pyridine .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine is used as a precursor in the synthesis of other nucleoside analogs.

Biology: In biological research, this compound can be used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help track cell proliferation and investigate the effects of DNA modifications .

Medicine: The bromine atoms and benzoyl group may enhance its ability to interfere with viral replication or cancer cell proliferation .

Mechanism of Action

The mechanism of action of 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to cell cycle arrest or apoptosis. The bromine atoms and benzoyl group may enhance its binding affinity to DNA polymerases and other enzymes involved in DNA metabolism .

Comparison with Similar Compounds

    5-Bromo-2’-deoxyuridine: A thymidine analog used to study DNA synthesis and cell proliferation.

    5-Iodo-2’-deoxyuridine: An antiviral agent active against Herpes simplex and Varicella zoster viruses.

    5-Vinyl-2’-deoxyuridine: Exhibits high activity against Herpes simplex virus.

Uniqueness: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine is unique due to the presence of both benzoyl and dibromo groups. These modifications enhance its chemical stability and potentially increase its biological activity compared to other nucleoside analogs .

Properties

CAS No.

202002-13-9

Molecular Formula

C16H14Br2N2O6

Molecular Weight

490.1 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H14Br2N2O6/c17-9-6-20(16(24)19-13(9)22)14-11(18)12(21)10(26-14)7-25-15(23)8-4-2-1-3-5-8/h1-6,10-12,14,21H,7H2,(H,19,22,24)/t10-,11-,12-,14-/m1/s1

InChI Key

LMIWARFCLUPCMT-HKUMRIAESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)Br)O

Origin of Product

United States

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